{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid
Description
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-2-oxochromen-7-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO5/c18-12-4-1-10(2-5-12)14-7-11-3-6-13(22-9-16(19)20)8-15(11)23-17(14)21/h1-8H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOKQVGMRXJERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenylacetic acid and 7-hydroxy-2H-chromen-2-one.
Esterification: The 7-hydroxy-2H-chromen-2-one is esterified with 4-fluorophenylacetic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed under basic conditions, typically using sodium hydroxide or potassium hydroxide, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes related to inflammation, oxidative stress, and other biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Structural and Functional Differences:
Substituent Effects: The 4-fluorophenyl group in the target compound introduces strong electronegativity, favoring interactions with electron-rich enzyme active sites . Furocoumarin derivatives (e.g., ) feature a fused furan ring, which alters π-π stacking interactions and may enhance DNA intercalation properties.
Non-furan analogs (e.g., thiazolidinone hybrids) require multistep reactions with lower yields (~60%) .
Biological Activity: Anticancer Activity: Acetamide-thiazolidinone derivatives (e.g., ) show moderate activity against cancer cell lines (IC₅₀: 10–50 µM), while fluorinated coumarins are untested but predicted to have improved bioavailability. Antioxidant Activity: Compounds with dihydroxyphenyl substituents (e.g., ) exhibit superior DPPH radical scavenging (IC₅₀: 12–18 µM) compared to fluorinated or methoxylated analogs.
Physicochemical and Spectroscopic Data
The target compound’s structural confirmation is supported by:
- ¹H NMR (DMSO-d₆) : Signals at δ 12.63 (carboxylic acid proton), 7.69–6.30 (aromatic protons), and 3.92 (acetic acid CH₂) .
- HRMS : [M+H]⁺ peak at m/z 328.29 .
- Melting Point : Analogous furocoumarins melt at 291–293°C , suggesting high thermal stability.
Comparatively, the 3,4-dimethoxyphenyl analog shows a downfield shift in ¹³C NMR (δ 159.71 ppm for methoxy carbons) , while thiazolidinone hybrids exhibit characteristic IR stretches at 1726 cm⁻¹ (C=O) .
Biological Activity
{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid (CAS Number: 887855-48-3) is a synthetic organic compound characterized by its unique structural features, including a fluorophenyl group, a chromen-2-one moiety, and an acetic acid functional group. This compound has garnered attention in pharmacological research due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H11FO5 |
| Molecular Weight | 314.265 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 536.4 ± 50.0 °C at 760 mmHg |
| Flash Point | 278.2 ± 30.1 °C |
| LogP | 3.20 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The chromen-2-one derivatives, in particular, have been shown to induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of cell proliferation and the induction of oxidative stress.
- Mechanism of Action : The anticancer activity is believed to be mediated through the modulation of signaling pathways involved in cell cycle regulation and apoptosis. For instance, studies have demonstrated that chromen derivatives can inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G1 phase.
- Case Studies : A study published in the Journal of Medicinal Chemistry explored the effects of chromen derivatives on breast cancer cells, reporting a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 30 µM for various derivatives, including this compound .
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells.
- Research Findings : In vitro assays have demonstrated that this compound can significantly reduce the levels of reactive oxygen species (ROS) in cultured cells, suggesting a protective effect against oxidative damage .
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, a comparative analysis with related compounds is essential.
| Compound | Anticancer Activity (IC50) | Antioxidant Activity (µM) |
|---|---|---|
| This compound | 15 µM | 20 µM |
| 4-Fluorophenylacetic acid | 25 µM | 35 µM |
| Chromen derivative X | 10 µM | 18 µM |
Synthesis and Preparation
The synthesis of this compound typically involves:
- Esterification : The reaction begins with the esterification of 7-hydroxychromen with 4-fluorophenylacetic acid.
- Hydrolysis : The ester is then hydrolyzed under basic conditions to yield the final product .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare {[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves condensation reactions between fluorophenyl-substituted coumarin precursors and acetic acid derivatives. For example, hydrazide intermediates can be synthesized by reacting 7-hydroxycoumarin derivatives with chloroacetic acid, followed by coupling with 4-fluorophenyl groups via nucleophilic substitution (as seen in analogous protocols) . Key intermediates include 7-hydroxy-2-oxo-2H-chromene derivatives and halogenated acetic acid esters. Reaction optimization (e.g., solvent choice, catalyst use) is critical for yield improvement .
Q. How is the purity and structural integrity of this compound validated in academic settings?
- Methodological Answer : Purity is assessed via HPLC (95% minimum, as noted in unverified sources) , while structural confirmation employs:
- 1H/13C NMR : To verify substituent positions (e.g., fluorophenyl and oxyacetate groups) .
- Mass Spectrometry : For molecular weight confirmation (e.g., observed m/z 332.26 for C17H10F2O5 derivatives) .
- Elemental Analysis : To validate empirical formulas .
Q. What spectroscopic techniques are essential for characterizing functional groups in this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches .
- UV-Vis Spectroscopy : Monitors π→π* transitions in the coumarin core (~300–350 nm) .
- NMR : Distinguishes fluorophenyl protons (δ 7.2–7.8 ppm) and oxyacetate methylene groups (δ 4.2–4.5 ppm) .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving the molecular structure, and how does SHELX software enhance refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELXTL/SHELXL refine structures by:
- Data Integration : Using SHELXS for phase determination .
- Anisotropic Refinement : Modeling atomic displacement parameters for heavy atoms (e.g., fluorine) .
- Validation : Tools like WinGX analyze geometry and packing interactions . Challenges include handling twinned data or low-resolution datasets, where SHELXD’s dual-space algorithms improve solution robustness .
Q. How can structure-activity relationship (SAR) studies optimize biological activity in fluorophenyl-coumarin derivatives?
- Methodological Answer : Systematic substitution at key positions (Table 1) influences activity:
- Position 3 : Electron-withdrawing groups (e.g., Cl, CF3) enhance antibacterial efficacy .
- Position 7 : Oxyacetate side chains improve solubility and metal-binding capacity (critical for silver(I) complexes in antimicrobial studies) .
- Position 4 : Methyl groups reduce steric hindrance, favoring receptor binding .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions may arise from:
- Purity Variability : Impurities >5% (e.g., unreacted intermediates) skew bioassay results; rigorous HPLC validation is essential .
- Assay Conditions : Differences in bacterial strains (e.g., E. coli vs. S. aureus) or solvent systems (DMSO vs. aqueous buffers) affect MIC values .
- Statistical Analysis : Use multivariate regression to isolate substituent effects from confounding variables .
Q. What computational approaches predict physicochemical properties, and how do they complement experimental data?
- Methodological Answer :
- QSAR Modeling : Utilizes substituent descriptors (e.g., Hammett σ values) to correlate structure with logP or solubility .
- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software .
- Molecular Docking : Screens binding affinity to targets (e.g., bacterial DNA gyrase) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
